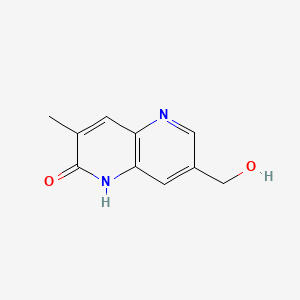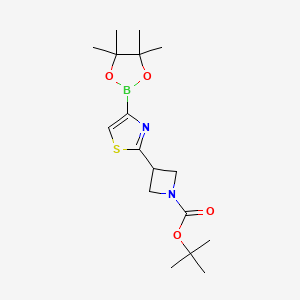
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, a boronic acid pinacol ester group, and a Boc-protected azetidine moiety. These structural features make it a versatile building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the borylation of the thiazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Boc Protection of Azetidine: The azetidine moiety is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling of Boc-Azetidine with Thiazole-Boronic Acid Pinacol Ester: The final step involves coupling the Boc-protected azetidine with the thiazole-boronic acid pinacol ester under suitable conditions, such as using a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid pinacol ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Acids/Bases: Used in protodeboronation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is facilitated by the electronic and steric properties of the thiazole and Boc-azetidine moieties, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki-Miyaura coupling.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Similar in structure but contains a pyrazole ring instead of a thiazole ring.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazole ring and is used in similar coupling reactions.
Uniqueness
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester is unique due to the presence of the thiazole ring and the Boc-protected azetidine moiety. These structural features provide distinct electronic and steric properties, making it a versatile and valuable building block in organic synthesis.
Properties
Molecular Formula |
C17H27BN2O4S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27BN2O4S/c1-15(2,3)22-14(21)20-8-11(9-20)13-19-12(10-25-13)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3 |
InChI Key |
PEXOIHRJUAODIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


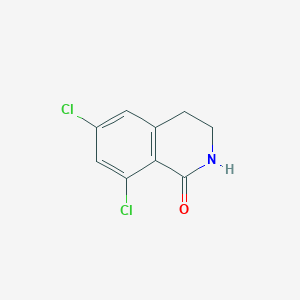
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
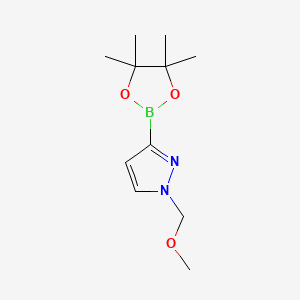
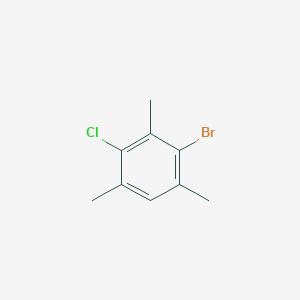
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
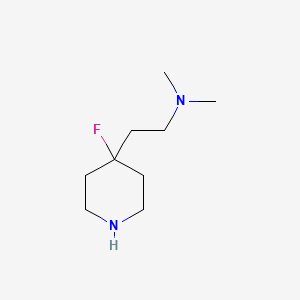

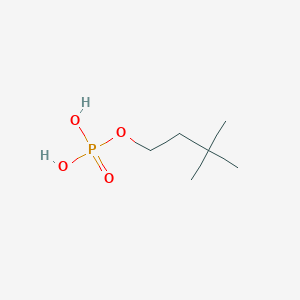
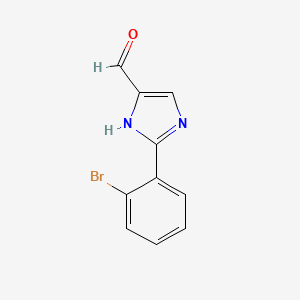
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
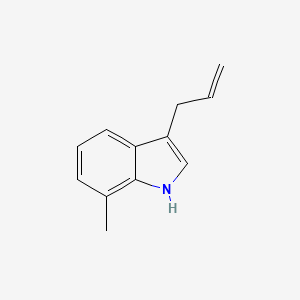
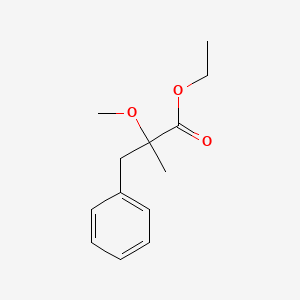
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
